molecular formula C13H13BrO4 B14269264 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol CAS No. 136008-98-5

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol

Cat. No.: B14269264
CAS No.: 136008-98-5
M. Wt: 313.14 g/mol
InChI Key: BIFDMDINEMPQLR-UHFFFAOYSA-N
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Description

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol is a brominated naphthol derivative featuring three methoxy substituents at positions 5, 7, and 8 of the naphthalene ring.

Properties

CAS No.

136008-98-5

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

2-bromo-5,7,8-trimethoxynaphthalen-1-ol

InChI

InChI=1S/C13H13BrO4/c1-16-9-6-10(17-2)13(18-3)11-7(9)4-5-8(14)12(11)15/h4-6,15H,1-3H3

InChI Key

BIFDMDINEMPQLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=C2O)Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol typically involves the bromination of 5,7,8-trimethoxynaphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of methoxy-substituted naphthalenols.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of trimethoxynaphthalen-1-ol.

Scientific Research Applications

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-bromo-1-naphthol derivatives, highlighting differences in substituents, synthesis yields, and physical properties. These compounds serve as proxies to infer the behavior of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol.

Compound Substituents Yield Melting Point (°C) Key References
2-Bromo-6,7-dimethoxynaphthalen-1-ol 6-OCH₃, 7-OCH₃ 44% Not reported Tetrahedron, 1998
2-Bromo-6-methoxynaphthalen-1-ol 6-OCH₃ 47% Not reported Tetrahedron Lett., 2005
2-Bromo-6-fluoronaphthalen-1-ol 6-F 89% Not reported Org. Biomol. Chem., 2004
4-(5-Bromo-2-hydroxy-4-methoxybenzyl)naphthalen-1-ol 4-OCH₃, benzyl substitution 61% 124.1–125.8 Development of Synthetic Methods ()
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol Partially saturated ring Discontinued Not reported CymitQuimica ()

Key Observations

  • Substituent Effects on Yield: The number and position of methoxy groups significantly impact synthetic efficiency. For example, 2-Bromo-6,7-dimethoxynaphthalen-1-ol (44% yield) and 2-Bromo-6-methoxynaphthalen-1-ol (47% yield) exhibit lower yields compared to non-methoxy analogs like 2-Bromo-6-fluoronaphthalen-1-ol (89% yield) . This suggests that increased methoxy substitution may introduce steric hindrance or electronic deactivation, complicating synthesis.
  • Electronic and Steric Modulation: The trimethoxy substitution in the target compound (positions 5,7,8) likely enhances electron-donating effects compared to dimethoxy or mono-methoxy analogs. This could influence reactivity in cross-coupling reactions or biological interactions.
  • Physical Properties : The melting point of 4-(5-Bromo-2-hydroxy-4-methoxybenzyl)naphthalen-1-ol (124–126°C) provides a benchmark for similarly substituted bromonaphthols. The target compound’s melting point may be higher due to increased symmetry and intermolecular hydrogen bonding from three methoxy groups.

Research Findings and Implications

Structural Insights

Crystallographic data for related compounds, such as (1R,2R)-1-(7-Bromo-3-methoxy-naphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol () , reveal that methoxy groups stabilize planar naphthalene conformations. This structural rigidity could be advantageous in designing enzyme inhibitors or fluorescent probes.

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